2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-5-7-12(8-6-11)23-15(24)9-25-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBADRNXZMYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed carbonylative reactions. One common method involves the reaction of trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst. The reaction conditions typically require controlled temperatures and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using activated carbon fiber-supported palladium catalysts. These catalysts enhance the efficiency and yield of the reaction, making the process more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Characterization Data
*Direct data for the target compound are absent; values inferred from analogs.
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- Their sulfonamide groups may target cyclooxygenase (COX) enzymes .
Anticancer and Antimicrobial Potential
- Halogen-substituted analogs (e.g., 4-chlorophenyl and 4-fluorophenyl in ) may enhance DNA intercalation or enzyme inhibition due to electron-withdrawing effects .
Structural and Physicochemical Comparisons
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound improves membrane permeability and resistance to oxidative metabolism, unlike sulfamoyl (-SO₂NH₂) or halogen (-Cl, -F) groups in analogs .
- Heterocyclic Variations: Compounds with pyrimidinyl (e.g., ) or thieno-pyrimidinyl cores ( ) show divergent binding affinities compared to quinazolinones, likely due to differences in π-stacking and hydrogen-bonding capabilities .
Physicochemical Properties
- Melting Points: Sulfamoylphenyl analogs ( ) exhibit higher melting points (251.5–315.5°C) compared to ethylamino derivatives, likely due to stronger intermolecular hydrogen bonding .
- Lipophilicity: The -CF₃ group increases logP values, enhancing blood-brain barrier penetration, whereas polar sulfonamide groups reduce lipophilicity .
Biological Activity
2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological effects, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound features a quinazoline moiety linked to a trifluoromethylphenyl group via a thioether bond. This unique structure is hypothesized to contribute to its biological activity through interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Cytotoxicity Against Cancer Cell Lines
- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The IC50 values reported for these cell lines indicate moderate to high potency, suggesting potential as an anticancer agent .
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Enzyme Inhibition
- The compound has shown inhibitory activity against several enzymes, including:
- VEGF Receptor (VEGFR) : Notable for its role in angiogenesis, the compound has been reported to inhibit VEGFR with an IC50 value as low as 32 nmol/L, highlighting its potential in targeting tumor growth and metastasis .
- Carbonic Anhydrase : It has been indicated that derivatives of quinazoline compounds exhibit potent inhibitory activity against carbonic anhydrase, which is crucial in various physiological processes and is a target for cancer therapy .
- The compound has shown inhibitory activity against several enzymes, including:
-
Molecular Docking Studies
- Molecular docking studies have provided insights into the interaction mechanisms of the compound with target proteins. For instance, the trifluoromethyl group enhances binding affinity through pi-pi stacking interactions and hydrogen bonding with amino acid residues in the active sites of target enzymes .
Synthesis and Evaluation of Anticancer Activity
A detailed study synthesized derivatives of this compound and evaluated their cytotoxicity using MTT assays. The results indicated that certain derivatives exhibited IC50 values ranging from 10 μM to 20 μM against MCF-7 cells, demonstrating considerable anticancer potential .
Comparative Analysis of Biological Activity
A comparative analysis was conducted involving various quinazoline derivatives. The findings revealed that modifications on the quinazoline scaffold significantly affected biological activity. For example, compounds with additional functional groups showed enhanced efficacy against specific cancer cell lines compared to the parent compound .
Data Tables
Q & A
Q. What are the established synthetic routes for 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the quinazolinone core. A common approach includes:
- Step 1 : Preparation of the quinazolin-4-thiol intermediate via cyclization of anthranilic acid derivatives with thiourea .
- Step 2 : Thioether formation by reacting the thiol group with a chloroacetamide derivative (e.g., 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield is highly dependent on temperature (70–90°C) and stoichiometric ratios. Excess chloroacetamide (1.2–1.5 eq) improves thiolate coupling efficiency .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons) and the trifluoromethyl group (δ ~120 ppm in ¹³C NMR) .
- X-ray Diffraction (XRD) : Resolves intramolecular interactions, such as hydrogen bonding between the acetamide carbonyl and quinazolinone NH, which stabilizes the planar structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 408.08) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the quinazolinone scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target selectivity?
- Lipophilicity : The -CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in hepatic microsome assays .
- Target interactions : The group may engage in hydrophobic interactions with protein pockets (e.g., EGFR kinase), improving binding affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to minimize variability .
- Off-target profiling : Use proteome-wide screening (e.g., kinase inhibitor panels) to identify confounding targets .
- Structural analogs : Compare activity with derivatives lacking the -CF₃ or thioether group to isolate pharmacophore contributions .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding modes to targets like tyrosine kinases (e.g., VEGFR2) using AutoDock Vina .
- QSAR studies : Correlate substituent electronegativity (e.g., -CF₃ vs. -CH₃) with IC₅₀ values to design analogs .
- ADMET prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks (e.g., hERG inhibition) .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Thiol oxidation : Use inert atmospheres (N₂/Ar) during thioether formation to prevent disulfide byproducts .
- Cost reduction : Replace expensive catalysts (e.g., Pd/C) with ligand-free conditions for cyclization steps .
Methodological Considerations
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Xenograft models : Assess antitumor efficacy in nude mice implanted with human cancer cells (e.g., HCT-116 colorectal tumors) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS after oral/intravenous administration .
Q. How do structural modifications (e.g., replacing sulfur with oxygen) affect activity?
- Thioether vs. ether : Sulfur’s lower electronegativity enhances π-stacking with aromatic residues in target proteins, increasing potency .
- Analog synthesis : Replace the thioether with an ether group via Mitsunobu reaction; compare IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
